rac-(3aR,6aR)-5,5-dioxo-hexahydro-1H-5lambda6-thieno[3,4-b]pyrrole-6a-carboxylic acid hydrochloride
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Overview
Description
rac-(3aR,6aR)-5,5-dioxo-hexahydro-1H-5lambda6-thieno[3,4-b]pyrrole-6a-carboxylic acid hydrochloride is a complex organic compound with a unique structure that includes a thieno[3,4-b]pyrrole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3aR,6aR)-5,5-dioxo-hexahydro-1H-5lambda6-thieno[3,4-b]pyrrole-6a-carboxylic acid hydrochloride typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the Paal-Knorr pyrrole synthesis, which uses 2,5-dimethoxytetrahydrofuran and various amines in the presence of a catalytic amount of iron (III) chloride . This reaction proceeds under mild conditions and yields the desired pyrrole derivatives in good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
rac-(3aR,6aR)-5,5-dioxo-hexahydro-1H-5lambda6-thieno[3,4-b]pyrrole-6a-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, rac-(3aR,6aR)-5,5-dioxo-hexahydro-1H-5lambda6-thieno[3,4-b]pyrrole-6a-carboxylic acid hydrochloride is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the development of drugs targeting specific enzymes or receptors. Additionally, its derivatives are studied for their antimicrobial and anticancer activities.
Industry
In the industrial sector, the compound is used in the development of advanced materials, such as conductive polymers and organic semiconductors. Its ability to undergo various chemical modifications makes it a versatile component in material science research.
Mechanism of Action
The mechanism of action of rac-(3aR,6aR)-5,5-dioxo-hexahydro-1H-5lambda6-thieno[3,4-b]pyrrole-6a-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3aS,6aS)-1-methyl-hexahydropyrrolo[3,4-b]pyrrole dihydrochloride
- (3aS,6aS)-hexahydro-pyrrolo[3,4-b]pyrrole-1-carboxylic acid tert-butyl ester
Uniqueness
rac-(3aR,6aR)-5,5-dioxo-hexahydro-1H-5lambda6-thieno[3,4-b]pyrrole-6a-carboxylic acid hydrochloride is unique due to its thieno[3,4-b]pyrrole core, which imparts distinct chemical and physical properties. This structure allows for specific interactions with molecular targets and enables the compound to participate in a wide range of chemical reactions. Compared to similar compounds, it offers unique opportunities for the development of novel materials and therapeutic agents.
Properties
IUPAC Name |
(3aS,6aS)-5,5-dioxo-1,2,3,3a,4,6-hexahydrothieno[3,4-b]pyrrole-6a-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4S.ClH/c9-6(10)7-4-13(11,12)3-5(7)1-2-8-7;/h5,8H,1-4H2,(H,9,10);1H/t5-,7+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQGCLYAANGSBK-PACXSXMQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2(C1CS(=O)(=O)C2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@]2([C@H]1CS(=O)(=O)C2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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